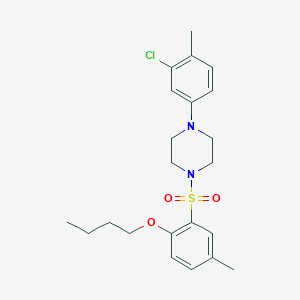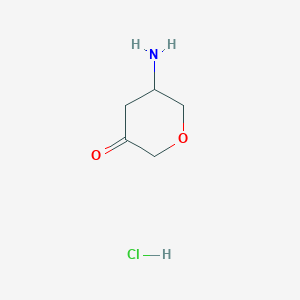
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine, also known as BCTC, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. BCTC is a piperazine derivative that acts as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a critical role in pain perception. BCTC has been shown to inhibit TRPV1-mediated responses and reduce pain in animal models, making it a promising candidate for the development of novel analgesics.
作用机制
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine acts as a selective antagonist of TRPV1, which is a non-selective cation channel that is expressed in sensory neurons. TRPV1 plays a critical role in pain perception by responding to a variety of noxious stimuli, including heat, capsaicin, and acid. When activated, TRPV1 channels allow the influx of cations, which depolarizes the neuron and generates an action potential. 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine inhibits TRPV1-mediated responses by binding to a specific site on the channel and blocking the influx of cations. This results in a reduction in pain perception and a decrease in the development of neuropathic pain.
Biochemical and Physiological Effects
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to have several biochemical and physiological effects. In animal models, 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to reduce pain responses by inhibiting TRPV1-mediated responses. 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has also been shown to inhibit the development of thermal hyperalgesia and mechanical allodynia, which are common symptoms of neuropathic pain. In addition, 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the development of chronic pain.
实验室实验的优点和局限性
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has several advantages for use in lab experiments. It is a selective antagonist of TRPV1, which allows for the specific inhibition of TRPV1-mediated responses. 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has also been shown to be effective in reducing pain responses in animal models, making it a promising candidate for the development of novel analgesics. However, there are also limitations to the use of 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine in lab experiments. 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in chronic pain models. In addition, 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine. One area of research is the development of 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine analogs with improved pharmacokinetic properties and selectivity for TRPV1. Another area of research is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and cancer. In addition, the therapeutic potential of 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine for the treatment of chronic pain in humans should be further explored. Overall, the study of 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has the potential to lead to the development of novel analgesics and a better understanding of the role of TRPV1 in pain perception.
合成方法
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 3-chloro-4-methylphenylamine with butyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with sodium hydride and 2-butoxy-5-methylbenzenesulfonyl chloride to form the 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine intermediate. The final step involves the reaction of the 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine intermediate with piperazine to form the desired product, 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine.
科学研究应用
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been extensively studied for its potential use as a therapeutic agent for the treatment of pain. In animal models, 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to reduce pain responses in a dose-dependent manner. 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has also been shown to inhibit the development of thermal hyperalgesia and mechanical allodynia, which are common symptoms of neuropathic pain. In addition, 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to inhibit TRPV1-mediated responses in human sensory neurons, suggesting that it may have therapeutic potential for the treatment of chronic pain in humans.
属性
IUPAC Name |
1-(2-butoxy-5-methylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O3S/c1-4-5-14-28-21-9-6-17(2)15-22(21)29(26,27)25-12-10-24(11-13-25)19-8-7-18(3)20(23)16-19/h6-9,15-16H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKWYIDDDSOQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2597091.png)
![8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2597092.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2597094.png)


![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597099.png)
![Dimethyl 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B2597100.png)
![8-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2597101.png)

![N-(3,5-dimethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2597104.png)


![Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
